

Application Notes and Protocols for the Analytical Determination of Propofol

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Compound of Interest

Compound Name: *Pipprofurol*

Cat. No.: *B1677954*

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Introduction

Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent for the induction and maintenance of general anesthesia and for sedation in intensive care settings.[1][2][3] Its popularity stems from its rapid onset of action, short duration of effect, and favorable recovery profile.[1][4][5] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. These application notes provide detailed protocols and analytical standards for the quantitative analysis of Propofol in various biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods reported for the quantification of Propofol.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Propofol Analysis

Method	Sample Matrix	Linearity Range	LOQ	Recovery	Citation
RP-HPLC with Fluorescence Detection	Whole Blood	5 - 2000 ng/mL	5 ng/mL	>95%	[6]
RP-HPLC with UV Detection	Pharmaceutical Formulation	10 - 110 µg/mL	100 ng/mL	95.25 - 101.81%	[7]
RP-HPLC with UV Detection	Pharmaceutical Dosage Forms	5 - 30 µg/mL	0.89 µg/mL	98.01 - 104.72%	[8]
HPLC with Fluorescence Detection	Biological Fluids	0.05 - 10 mg/L	3 ng/mL (plasma), 5 ng/mL (blood)	105%	[9]
RP-HPLC with UV Detection	Human Plasma	Not Specified	0.001 µg/mL	Not Specified	[10]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Propofol Analysis

Method	Sample Matrix	Linearity Range	LOD	LLOQ	Citation
GC-MS	Human Whole Blood, Brain, Liver, Adipose Tissue	10 - 5000 ng/mL or ng/g	2.5 ng/mL (blood), 5.0 ng/g (brain, liver), 10 ng/g (adipose)	Not Specified	[11]
GC-MS	Human Plasma	25 - 5000 ng/mL	Not Specified	25 ng/mL	[12]
GC-MS with Silylation	Various Tissues	Not Specified	Not Specified	0.3 ng/mL (urine), 5 ng/mL (blood)	[3]
GC Quadrupole Ion Trap MS/MS	Biological Samples	0.1 - 2.0 µg/mL	Not Specified	Not Specified	[13]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Propofol Analysis

Method	Sample Matrix	Linearity Range	LLOQ	Citation
LC-MS/MS	Serum	5 - 2000 ng/mL	Not Specified	[14]
LC-MS/MS with Azo-coupling Derivatization	Various Tissues	Not Specified	0.0004 ng/mL (urine), 0.1 ng/mL (blood)	[3]

Experimental Protocols

Protocol 1: Analysis of Propofol in Whole Blood by HPLC with Fluorescence Detection

This protocol is based on the method described by Nolan and Plummer.[6]

1. Materials and Reagents

- Propofol analytical standard
- 2,4-ditert-butylphenol (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, pH 4.0)
- Ethyl acetate
- Hexane
- Whole blood samples

2. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of whole blood, add the internal standard.
- Add a mixture of ethyl acetate and hexane for extraction.
- Vortex the mixture thoroughly.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.

3. HPLC Conditions

- Column: XBridge C18
- Mobile Phase: A mixture of water (pH 4.0) and acetonitrile.
- Flow Rate: 1.5 mL/min

- Detection: Fluorescence
 - Excitation Wavelength: 276 nm
 - Emission Wavelength: 310 nm
- Injection Volume: 40 μ L

4. Quantification

- Construct a standard curve by plotting the peak area ratio of Propofol to the internal standard against the concentration of Propofol standards.
- Determine the concentration of Propofol in the samples from the standard curve.

Protocol 2: Analysis of Propofol in Human Plasma by GC-MS

This protocol is adapted from the method described by Lee et al.[\[12\]](#)

1. Materials and Reagents

- Propofol analytical standard
- Internal Standard (e.g., Thymol or Propofol-d17)
- Methanol (HPLC grade)
- Phosphate buffer saline (PBS) solution
- Cyclohexane
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Sample Preparation (Solid Phase Extraction)

- To 200 μ L of plasma, add 1 mL of PBS solution and 50 μ L of the internal standard.
- Sonicate for 15 minutes and centrifuge at 12,000 x g for 10 minutes.

- Precondition the SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of distilled water and 2 mL of cyclohexane.
- Dry the cartridge under reduced pressure for 5 minutes.
- Elute the analytes with 2 mL of methanol.
- Directly inject 1 μ L of the eluate into the GC-MS system.

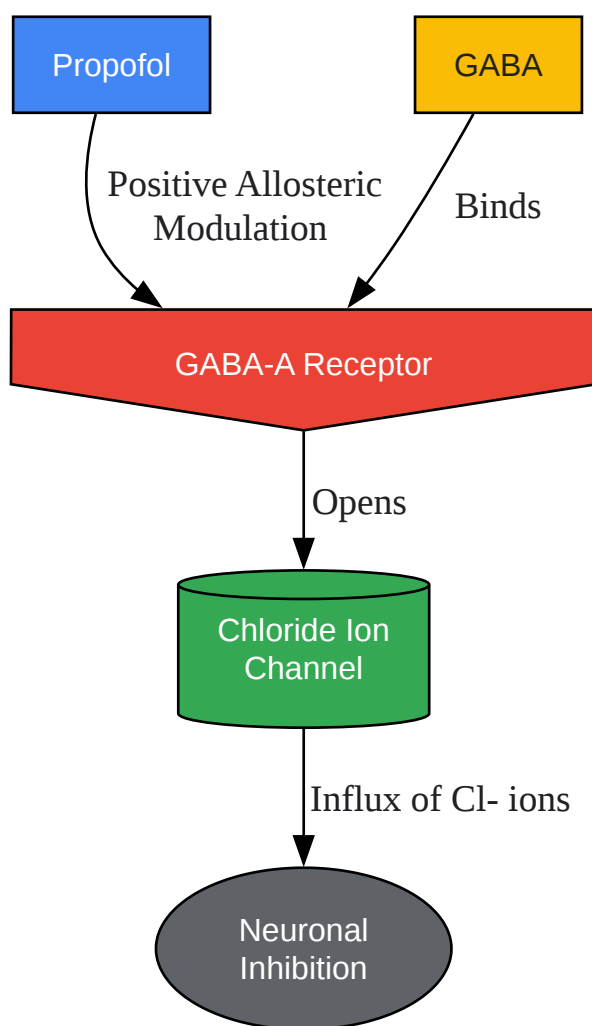
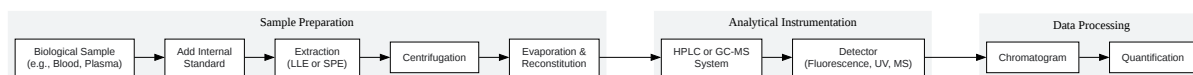
3. GC-MS Conditions

- Column: HP-5MS (30 m x 250 μ m I.d., 1.00 μ m film thickness)
- Injection Mode: Splitless
- Injector Temperature: 250°C
- Oven Temperature Program: Hold at 80°C for 5 minutes, then increase to 290°C at a rate of 20°C/min.
- Ion Source Temperature: 230°C
- Interface Temperature: 250°C
- Electron Energy: 70 eV
- Mass Scan Range: 50 to 550 amu

4. Quantification

- Generate a calibration curve using the peak area ratios of Propofol to the internal standard at various concentrations.
- Quantify Propofol in the plasma samples by comparing their peak area ratios to the calibration curve.

Visualizations



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